(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Beschreibung
(Z)-N-(2-Bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a prop-2-enamide derivative characterized by a Z-configuration double bond, a cyano group at the α-position, and distinct substituents: a 2-bromophenyl amide moiety and a 4-morpholinylphenyl group at the β-position. This compound’s structural features suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems and hydrogen-bond acceptors (e.g., morpholine) play critical roles.
Eigenschaften
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-18-3-1-2-4-19(18)23-20(25)16(14-22)13-15-5-7-17(8-6-15)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBIIIXBKQFCU-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structural characteristics, biological evaluations, and relevant case studies.
Biological Activity Overview
Recent studies have focused on the biological activity of related compounds, particularly those containing bromophenyl and morpholine moieties. These studies often evaluate the compounds' inhibitory effects on various enzymes and their potential therapeutic applications.
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition : Research has indicated that brominated compounds can exhibit significant inhibitory activity against carbonic anhydrase (CA) isoforms. For instance, related compounds showed competitive inhibition with values ranging from 0.65 to 32.7 mM for human isoforms hCA I and hCA II, respectively . Although specific data on (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide is limited, its structural similarity suggests potential enzyme interaction.
- Antitumor Activity : Compounds with similar structures have been studied for their antitumor properties. For example, certain bromophenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that (Z)-N-(2-bromophenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide may possess similar properties.
Case Studies
Several case studies highlight the biological activities of structurally related compounds:
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- The high yield (90%) of 5b suggests stability under synthesis conditions . Electron-Withdrawing Groups (e.g., chlorine in 5c, bromine in target): Reduce electron density, possibly affecting reactivity (e.g., lower yield for 5c at 63%) . Bromine in the target compound may improve binding to hydrophobic pockets. Morpholine vs. Sulfamoyl Groups: Morpholine (target, ) offers better solubility and hydrogen-bonding capacity compared to sulfamoyl groups (5b, 5c, 20), which are associated with antimicrobial activity .
Stereochemical Considerations :
Physicochemical and Crystallographic Properties
- Melting Points : Compounds with sulfamoyl groups (5b, 5c) exhibit high melting points (292°C and 286°C), likely due to strong hydrogen-bonding networks involving sulfonamide NH groups . The target compound’s morpholine group may reduce melting point due to increased conformational flexibility.
- Crystal Packing: In analogs like Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate, C–H···O hydrogen bonds form 2D networks, stabilized by R44(38) ring motifs . The target’s morpholine may participate in similar interactions but with distinct geometry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
